(2E)-3-(4-methoxy-3-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Description
(2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is an organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C18H14N4O3 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H14N4O3/c1-11-3-5-14-15(7-11)21-18(20-14)13(10-19)8-12-4-6-17(25-2)16(9-12)22(23)24/h3-9H,1-2H3,(H,20,21)/b13-8+ |
InChI Key |
QGCQODLBBKBMIA-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting from an appropriate aniline derivative, the benzodiazole ring can be synthesized through a cyclization reaction.
Nitration and Methoxylation: The aromatic ring can be functionalized with nitro and methoxy groups through nitration and methoxylation reactions.
Formation of the Prop-2-en-1-nitrile Moiety: This can be achieved through a Knoevenagel condensation reaction involving an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Lacks the methyl group on the benzodiazole ring.
(2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: Similar structure but with different substituents.
Uniqueness
The unique combination of functional groups in (2E)-3-(4-METHOXY-3-NITROPHENYL)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE may confer specific properties that make it particularly useful in certain applications, such as enhanced reactivity or specific biological activity.
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